molecular formula C33H59ClO4 B15292743 rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol

rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol

Cat. No.: B15292743
M. Wt: 555.3 g/mol
InChI Key: RGAKISVWFJQDHD-ONKYHFFOSA-N
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Description

rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol: is a synthetic lipid compound characterized by the presence of lauroyl and linoleoyl groups attached to a chloropropanediol backbone. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol typically involves the esterification of chloropropanediol with lauric acid and linoleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the purification steps are optimized for large-scale production. The compound is then subjected to quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes like lipases, leading to the release of lauric acid and linoleic acid, which have various biological effects .

Comparison with Similar Compounds

  • rac 1-Lauroyl-2-oleoyl-3-chloropropanediol
  • rac 1-Oleoyl-3-chloropropanediol
  • 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

Comparison: rac 1-Lauroyl-2-linoleoyl-3-chloropropanediol is unique due to the presence of both lauroyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C33H59ClO4

Molecular Weight

555.3 g/mol

IUPAC Name

[(2S)-1-chloro-3-dodecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C33H59ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h11,13,15-16,31H,3-10,12,14,17-30H2,1-2H3/b13-11-,16-15-/t31-/m1/s1

InChI Key

RGAKISVWFJQDHD-ONKYHFFOSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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